molecular formula C13H13N3O3 B12744209 2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone CAS No. 119034-25-2

2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone

Katalognummer: B12744209
CAS-Nummer: 119034-25-2
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: LMXIHZMRQLVEMU-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone is a compound that belongs to the class of semicarbazones, which are derivatives formed by the condensation of semicarbazide with aldehydes or ketones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone typically involves the reaction of 2-furaldehyde with 4-(p-methoxyphenyl)semicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Furaldehyde: A precursor in the synthesis of 2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone.

    4-(p-Methoxyphenyl)semicarbazide: Another precursor used in the synthesis.

    Other Semicarbazones: Compounds like 2-Furaldehyde semicarbazone and 5-nitro-2-furaldehyde semicarbazone.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring and a methoxyphenyl group makes it particularly interesting for various applications in research and industry.

Eigenschaften

CAS-Nummer

119034-25-2

Molekularformel

C13H13N3O3

Molekulargewicht

259.26 g/mol

IUPAC-Name

1-[(E)-furan-2-ylmethylideneamino]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C13H13N3O3/c1-18-11-6-4-10(5-7-11)15-13(17)16-14-9-12-3-2-8-19-12/h2-9H,1H3,(H2,15,16,17)/b14-9+

InChI-Schlüssel

LMXIHZMRQLVEMU-NTEUORMPSA-N

Isomerische SMILES

COC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.